(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone
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Overview
Description
(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone: is an organic compound that features a chlorinated pyridine ring and a dihydropyrido oxazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes:
Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, is subjected to a series of reactions to introduce functional groups necessary for further transformations.
Cyclization to Form the Oxazinyl Ring: The intermediate is then reacted under specific conditions to form the oxazinyl ring. This step often involves the use of reagents such as sodium hydride and solvents like dimethylformamide.
Final Coupling Reaction: The chloropyridine and oxazinyl intermediates are coupled under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for treating various diseases.
Diagnostic Tools: Utilized in the development of diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Application as a pesticide or herbicide due to its bioactive properties.
Polymer Science: Incorporation into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism by which (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone: shares structural similarities with other chloropyridine and oxazinyl compounds.
Uniqueness
Structural Features: The combination of chloropyridine and oxazinyl moieties provides unique reactivity and properties.
Applications: Its diverse applications in various fields highlight its versatility compared to other similar compounds.
List of Similar Compounds
- This compound
- (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanol
- (6-Chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methane
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c14-11-4-3-9(8-16-11)13(18)17-6-7-19-12-10(17)2-1-5-15-12/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJGPYVYLGNIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CN=C(C=C3)Cl)C=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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